molecular formula C9H9N3O2 B2354735 Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate CAS No. 62135-58-4

Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B2354735
CAS No.: 62135-58-4
M. Wt: 191.19
InChI Key: CCEWYZJHYQITGS-UHFFFAOYSA-N
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Description

Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by a triazole ring fused to a pyridine ring, with an ethyl ester functional group attached to the carboxylate position. The unique structure of this compound allows it to exhibit a variety of biological activities, making it a valuable target for research and development.

Scientific Research Applications

Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

Safety and Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

Future research could explore the potential of Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate in various applications. For instance, the synthesis of this compound could be optimized using continuous flow processing . Additionally, given the wide range of biological activities associated with [1,2,4]triazolo[1,5-a]pyrimidines, further investigation into the pharmacological potential of this compound could be beneficial .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate involves a microwave-mediated, catalyst-free reaction. This method uses enaminonitriles and benzohydrazides under microwave irradiation at 140°C in dry toluene. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation, yielding the target compound in good-to-excellent yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The eco-friendly and additive-free nature of this method aligns well with sustainable industrial practices.

Chemical Reactions Analysis

Types of Reactions: Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the triazole ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridine and triazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Comparison with Similar Compounds

Uniqueness: Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of an ethyl ester group, which can influence its biological activity and chemical reactivity. This compound’s ability to act on multiple molecular targets, such as JAK1, JAK2, and RORγt, highlights its versatility and potential for therapeutic applications.

Properties

IUPAC Name

ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-10-7-5-3-4-6-12(7)11-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEWYZJHYQITGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90977732
Record name Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62135-58-4
Record name Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a light red solution of 1,2-diaminopyridinium 2,4,6-trimethylbenzenesulfonate (10.9 g, 35.2 mmol) in pyridine (50 mL) was added ethyl 2-chloro-2-oxoacetate (9.62 g, 7.84 mL, 70.5 mmol) at RT (exotherm reaction!). The light red solution turned into a dark red solution. The mixture was heated to 100° C. and stirred overnight. The reaction mixture was evaporated and the black residue was triturated for 30 min with Na2CO3 (saturated aqueous solution, 300 mL). The reaction mixture was extracted with dichloromethane (4×250 mL) and the combined organic layer was dried over MgSO4 and concentrated in vacuo to give 6.64 g of crude product. The crude product was suspended in diethyl ether (30 mL), filtered and washed with diethyl ether. The obtained precipitate was dried in vacuo to give the product as light brown solid (6.1 g, 31.9 mmol, 90.6%).
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
7.84 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
90.6%

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